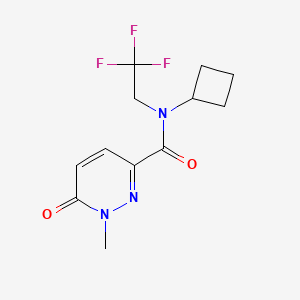![molecular formula C14H17N5O4 B7077737 Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate](/img/structure/B7077737.png)
Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate is a complex organic compound that features a tetrazole ring, an aniline derivative, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles. The aniline derivative is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate is unique due to its combination of a tetrazole ring, an aniline derivative, and a methoxy group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the ester group also adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-22-12-7-6-10(8-11(12)19-9-15-17-18-19)16-13(20)4-3-5-14(21)23-2/h6-9H,3-5H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPPSATVLOLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)OC)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7077654.png)

![2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7077672.png)
![3-(4-Fluorophenyl)-5-[[6-(trifluoromethyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7077684.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B7077694.png)
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea](/img/structure/B7077699.png)
![N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7077711.png)
![[5-[(4-Fluorophenoxy)methyl]furan-2-yl]-[4-(oxolan-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7077719.png)
![2-cyclohex-2-en-1-yl-N-[1-[2-(methylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]acetamide](/img/structure/B7077726.png)
![6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B7077747.png)
![5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid](/img/structure/B7077753.png)
![3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid](/img/structure/B7077758.png)
![1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B7077767.png)
